molecular formula C18H19NO4 B13616764 4-(1-Benzyloxycarbonylamino-1-methylethyl)-benzoic acid CAS No. 173898-16-3

4-(1-Benzyloxycarbonylamino-1-methylethyl)-benzoic acid

Cat. No.: B13616764
CAS No.: 173898-16-3
M. Wt: 313.3 g/mol
InChI Key: QCSMJKCICAQSKB-UHFFFAOYSA-N
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Description

4-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)benzoic acid is an organic compound with the molecular formula C15H15NO4 It is a derivative of benzoic acid and contains a benzyloxycarbonyl group attached to an amino-propan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the benzoic acid derivative: The protected amino group is then reacted with a benzoic acid derivative under appropriate conditions to form the desired compound.

    Deprotection: The Cbz group is removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The compound may also interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzoic acid: Similar structure but lacks the amino-propan-2-yl substituent.

    4-(Aminomethyl)benzoic acid: Contains an amino group but lacks the benzyloxycarbonyl group.

    4-(2-Aminoethyl)benzoic acid: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

4-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)benzoic acid is unique due to the presence of both the benzyloxycarbonyl and amino-propan-2-yl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

173898-16-3

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

4-[2-(phenylmethoxycarbonylamino)propan-2-yl]benzoic acid

InChI

InChI=1S/C18H19NO4/c1-18(2,15-10-8-14(9-11-15)16(20)21)19-17(22)23-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

QCSMJKCICAQSKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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